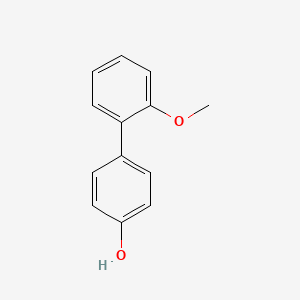

4-(2-Methoxyphenyl)phenol

Vue d'ensemble

Description

4-(2-Methoxyphenyl)phenol, also known as Bis(2-hydroxy-4-methoxyphenyl)methanone, is a chemical compound with the molecular formula C14H12O3. It is a white crystalline powder with a melting point of 154-156°C. This chemical compound has gained attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Anticancer Activity

4-(2-Methoxyphenyl)phenol derivatives have shown potential in anticancer research. A study by Sukria et al. (2020) explored a Schiff base compound synthesized from vanillin and p-anisidine, testing its stability and anticancer activity against T47D breast cancer cells, although it showed weak activity (Sukria et al., 2020).

Nonlinear Optical Material

The compound has applications in materials science, particularly as a nonlinear optical material. Hijas et al. (2018) conducted spectroscopic investigations using density functional theory on a related compound, establishing its potential as a nonlinear optical material due to its small HOMO-LUMO band gap (Hijas et al., 2018).

Atmospheric Oxidation Studies

In atmospheric chemistry, the oxidation mechanism of this compound has been studied to understand its role in the formation of secondary organic aerosols. Yao et al. (2021) investigated its gas-phase oxidation mechanism, revealing possible oxidation products and its atmospheric lifetime (Yao et al., 2021).

Molecular Docking and Quantum Chemical Calculations

The compound's molecular structure and spectroscopic data have been analyzed through molecular docking and quantum chemical calculations. Viji et al. (2020) focused on the biological effects based on molecular docking results, highlighting its significance in biochemical research (Viji et al., 2020).

Synthesis and Characterization

Its synthesis and structural elucidation are crucial in chemical research. Micheletti et al. (2020) synthesized a related compound, detailing its structure based on various spectroscopic methods (Micheletti et al., 2020).

Agricultural Applications

In agriculture, its effects on Agrobacterium vir genes and gene transfer induction have been studied. Joubert et al. (2002) examined the impact of phenolic compounds on virulence gene induction and Agrobacterium-mediated gene transfer, suggesting its role in plant transformation processes (Joubert et al., 2002).

Polymerization Studies

In polymer science, its derivatives have been explored for polymerization applications. Uyama et al. (1998) found that the phenolic moiety is selectively reacted in the polymerization of a related compound, indicating its use in creating reactive polymers (Uyama et al., 1998).

Mécanisme D'action

Target of Action

4-(2-Methoxyphenyl)phenol, also known as eugenol, is a volatile phenolic bioactive compound . It has been identified in several aromatic plants and has shown to display a wide range of biological activities such as antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic . The compound has three active sites: hydroxyl, allylic, and aromatic groups . It has been reported to target the signal transducer and activator of transcription 3 (STAT3) .

Mode of Action

The compound interacts with its targets through its three active sites. The hydroxyl, allylic, and aromatic groups present in the structure of this compound play a crucial role in its interaction with its targets . It has been reported to inhibit STAT3 activation , which is a key mediator of chronic joint inflammation, synovial fibroblast proliferation, and joint destruction .

Biochemical Pathways

The compound affects various biochemical pathways. It has been reported to be involved in the degradation of lignin-derived aromatic compounds . Phenol hydroxylase, an enzyme involved in the oxidative metabolism of phenol, converts phenol to catechol, which is then converted via the meta-pathway to 2-hydroxymuconic semialdehyde by the catechol 2,3-dioxygenase enzyme .

Pharmacokinetics

It is known that the compound has a simple structure, which emphasizes its potential impact in the synthesis of novel drugs . A study on a similar compound, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole, showed that it had an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of pro-inflammatory responses by inhibiting in vitro STAT3 activation and its downstream signaling in murine macrophages and human synoviocytes from patients with rheumatoid arthritis . It also exhibits potent anti-arthritic activity .

Propriétés

IUPAC Name |

4-(2-methoxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLRJEPPCTUXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475550 | |

| Record name | 4-(2-methoxyphenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65109-82-2 | |

| Record name | 4-(2-methoxyphenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(trifluoroethenyl)oxy]hexanenitrile](/img/structure/B1611003.png)

![6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B1611007.png)

![Hexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B1611011.png)

![Imidazo[1,2-a]pyridine-3-carbaldehyde oxime](/img/structure/B1611018.png)

![PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted](/img/structure/B1611023.png)